3-(3-Aminopropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione
Description
3-(3-Aminopropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is a spirocyclic hydantoin derivative characterized by a diazaspiro[4.4]nonane core with a 3-aminopropyl substituent at position 2.
Structure
3D Structure
Properties
IUPAC Name |
3-(3-aminopropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c11-6-3-7-13-8(14)10(12-9(13)15)4-1-2-5-10/h1-7,11H2,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXVHUNQNUFIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione can be achieved through several synthetic routes. One efficient method involves the cyclization of di[aryl(hetaryl)methyl] malonic acids promoted by phosphorus pentoxide (P2O5). This reaction typically requires optimization of reaction conditions such as temperature, solvent, and reaction time to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of high-pressure techniques and preparative high-performance liquid chromatography (HPLC) is often necessary to obtain pure compounds on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in a variety of substituted spiro compounds .
Scientific Research Applications
Medicinal Chemistry
3-(3-Aminopropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione has been investigated for its potential therapeutic effects. Its structure allows it to interact with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that compounds with similar diazaspiro structures exhibit anticancer properties. A study demonstrated that derivatives of diazaspiro compounds can inhibit cancer cell proliferation through apoptosis induction, suggesting that this compound may have similar effects .
Neuropharmacology
The compound's ability to cross the blood-brain barrier positions it as a potential neuropharmacological agent. It may interact with neurotransmitter systems, influencing conditions such as anxiety and depression.
Case Study: Neuroprotective Effects
In vitro studies have shown that related compounds can protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound could be explored for neuroprotective applications .
Biochemical Research
This compound is used in proteomics research to study protein interactions and modifications. Its unique structure allows for specific binding to target proteins, facilitating the exploration of biochemical pathways.
Case Study: Protein Interaction Studies
In proteomics applications, this compound has been utilized to label proteins for mass spectrometry analysis, aiding in the identification of protein complexes involved in disease mechanisms .
Materials Science
The compound's spirocyclic structure may also find applications in materials science, particularly in the development of polymers and nanomaterials.
Case Study: Polymer Synthesis
Research into polymer composites incorporating diazaspiro compounds indicates potential for enhanced mechanical properties and thermal stability. This could lead to new materials suitable for various industrial applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(3-Aminopropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix components. This inhibition is significant in conditions like osteoarthritis and periodontal disease . Additionally, the compound has been shown to antagonize chemokine receptors CCR2 and CCR5, which play roles in inflammatory responses .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The diazaspiro[4.4]nonane-2,4-dione scaffold is versatile, with modifications at position 3 significantly altering biological activity and physicochemical properties. Key analogs include:
| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| Target Compound | 3-Aminopropyl | C₁₁H₁₇N₃O₂ | ~231.28* | High hydrophilicity (amine group) |
| 3-(4-Fluoro-3-(trifluoromethyl)phenyl) analog | Aryl (fluorinated) | C₁₂H₁₀F₄N₂O₃ | 306.22 | Lipophilic; potential CNS activity |
| 3-(4-Bromobutyl) analog | Bromobutyl | C₁₁H₁₇BrN₂O₂ | 289.17 | Increased halogen-induced polarity |
| 8-Phenyl-3-(3-(4-phenylpiperazinyl)propyl) | Piperazinylpropyl (spiro[4.5]) | C₂₃H₂₈N₄O₂ | 392.49 | Antiplatelet activity (5-HT2A antagonism) |
| 3-(2-Hydroxyethyl) analog | Hydroxyethyl | C₉H₁₄N₂O₃ | 198.22 | Enhanced solubility (polar group) |
*Estimated based on structural similarity to analogs (e.g., ).
Key Observations :
- Lipinski’s Rule Compliance : Analogs with bulky substituents (e.g., 8-phenylpiperazinylpropyl, MW 392.49) may violate Lipinski’s guidelines, whereas the target compound (MW ~231.28) aligns better with druggability criteria .
Pharmacological Activity
Anticonvulsant Activity
- 3-(4-Substituted benzyl) analogs : Derivatives with benzyl groups (e.g., 4-chloro, 4-methyl) demonstrated anticonvulsant efficacy in rodent models. Compound 6g (4-methylbenzyl) showed ED₅₀ = 32 mg/kg in maximal electroshock tests, comparable to phenytoin .
- Target Compound: While direct data are unavailable, the aminopropyl group may modulate GABAergic or sodium channel interactions, akin to hydantoin-based anticonvulsants like phenytoin.
Antiplatelet and 5-HT2A Antagonism
- 8-Phenylpiperazinylpropyl analog (Compound 13) : Inhibited collagen-induced platelet aggregation (IC₅₀ = 27.3 µM), surpassing sarpogrelate (IC₅₀ = 66.8 µM). The piperazine moiety enhances 5-HT2A receptor binding .
- Target Compound : The primary amine could mimic piperazine’s ionic interactions, but its shorter chain may reduce receptor affinity.
Antifungal and Anti-inflammatory Potential
- 9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione: A structurally distinct analog showed binding to fungal enzymes (Cellobiose dehydrogenase: Kᵢ = 156.22 µM) and inflammatory proteins (TNF-α: ΔG = -8.56 kcal/mol) .
- Target Compound: The spiro[4.4]nonane core may similarly interact with hydrophobic enzyme pockets, while the amine could form hydrogen bonds with catalytic residues (e.g., Gln735 in Cellobiose dehydrogenase) .
Biological Activity
3-(3-Aminopropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure characterized by two interconnected rings. Its molecular formula is with a molecular weight of approximately 211.26 g/mol .
Target Interactions
The primary biological targets of this compound include:
- Integrin αLβ2 : This integrin plays a crucial role in leukocyte adhesion and migration.
- Matrix Metalloproteinases (MMPs) : These enzymes are involved in the degradation of extracellular matrix components.
Mode of Action
The compound acts as an antagonist to integrin αLβ2, inhibiting leukocyte delivery to sites of inflammation. This inhibition can lead to reduced inflammatory responses and potential therapeutic benefits in conditions characterized by excessive inflammation.
Biochemical Pathways
The inhibition of integrin αLβ2 and MMPs affects several biochemical pathways:
- Inflammation Reduction : By decreasing leukocyte infiltration, the compound may mitigate inflammatory diseases.
- Collagen Regulation : It may also control pathological conditions associated with abnormal collagen division and connective tissue disorders.
Cellular Effects
Research indicates that this compound influences various cellular processes:
- Cell Signaling : It modulates pathways critical for cell survival and proliferation.
- Gene Expression : The compound can alter the expression of genes involved in inflammation and tissue remodeling.
- Metabolic Impact : It has been shown to affect cellular metabolism by influencing mitochondrial function and reactive oxygen species (ROS) production .
Table 1: Summary of Biological Activities
Case Studies
Recent studies have evaluated the compound's efficacy in various biological contexts:
- Inflammation Models : In animal models of inflammation, treatment with the compound resulted in significant reductions in inflammatory markers and improved clinical outcomes.
- Cancer Research : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent. For example, certain derivatives demonstrated IC50 values in the low micromolar range against pancreatic cancer cells .
Q & A
Basic Question
- NMR : - and -NMR confirm the spirocyclic structure and aminopropyl substitution. Key signals include the spiro carbon at ~100 ppm and NH protons at δ 6.5–7.0 ppm (broad) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 225.124) and fragments corresponding to the diazaspiro ring .
- X-ray crystallography : SHELX programs resolve bond lengths and angles, particularly for verifying spirocyclic geometry .
What challenges arise in crystallographic refinement of this compound, and how can SHELX programs address them?
Advanced Question
Challenges include:
- Twinning : Common in spirocyclic systems due to conformational flexibility. SHELXL’s
TWINcommand with a BASF parameter refines twin fractions . - Disorder : The aminopropyl chain may exhibit positional disorder. PART instructions in SHELXL isolate disordered regions for independent refinement .
- High-resolution data : SHELXL leverages least-squares restraints to maintain chemically reasonable geometries during refinement .
What biological activities have been reported for this compound?
Basic Question
The compound exhibits 5-HT receptor antagonism , inhibiting platelet aggregation (IC ~27–32 μM in collagen-induced assays). Its activity is comparable to ketanserin but superior to sarpogrelate . Structure-activity relationship (SAR) studies highlight the necessity of the aminopropyl group for receptor binding .
How do structural modifications at the aminopropyl group affect pharmacological efficacy?
Advanced Question
Modifications alter receptor affinity and metabolic stability:
- Phenylpiperazine substitution (e.g., adding a 4-phenyl group) enhances 5-HT antagonism by 30% due to hydrophobic interactions with the receptor’s transmembrane domain .
- Chlorophenyl derivatives improve metabolic stability in hepatic microsomes but may reduce solubility.
- Short-chain alkyl groups (e.g., methyl) decrease activity, suggesting the aminopropyl chain’s length is critical for optimal binding .
How to resolve contradictions in biological activity data across different studies?
Advanced Question
Contradictions often arise from assay variability:
Platelet source : Human vs. murine platelets differ in receptor density. Standardize using PRP (platelet-rich plasma) from healthy donors .
Agonist concentration : Collasterol (10 μg/mL) vs. ADP (20 μM) may activate divergent pathways.
Statistical rigor : Use ANOVA with post-hoc Tukey tests to compare IC values across studies .
What are the key structural analogs of this compound, and how do they differ in properties?
Basic Question
- 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione : Increased lipophilicity enhances blood-brain barrier penetration but reduces aqueous solubility .
- 1,3-Diazaspiro[4.5]decane-2,4-dione : Larger ring size (C5 vs. C4) decreases receptor affinity by ~50% .
- 3-(Phenylmethyl) derivatives : Improved crystallinity but lower metabolic stability due to CYP450 oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
